tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-ylsulfamoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-17(13,14)10-6-9-4-5-16-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYETXMBDTWTZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves multiple steps. One common synthetic route includes the reaction of thiazole derivatives with diazathiane intermediates under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate has a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of approximately 200.26 g/mol. The compound features a thiazole ring and a sulfamoyl group, which are crucial for its biological activities. The thiazole moiety contributes to the compound's potential as an antibacterial agent, while the sulfamoyl group enhances its reactivity and interaction with biological targets .
Medicinal Chemistry Applications
- Antibacterial Activity
-
Enzyme Modulation
- The compound can interact with nucleophilic sites on proteins, forming covalent bonds that enhance its binding affinity to target enzymes or receptors. This property is critical for developing inhibitors or modulators of enzyme activity, which can lead to new therapeutic strategies in treating various diseases .
- Synthesis of Derivatives
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in medicinal applications:
- Study on Antimicrobial Efficacy : Research showed that derivatives of this compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antibiotics .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits key metabolic pathways in bacteria by targeting specific enzymes, providing insights for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and diazathiane moiety play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Substituent Impact on Properties
Sulfamoyl vs. Carbamothioyl (Thiourea): The sulfamoyl group (-SO₂NH₂) in the target compound is more electronegative and acidic compared to the carbamothioyl (-NH-CS-NH₂) group in . This difference influences solubility and bioavailability, as sulfonamides are more polar and prone to hydrogen bonding. Thiourea derivatives (e.g., ) may exhibit metal-chelating properties, broadening applications in catalysis or bioinorganic chemistry.
Hydroxycyclopentyl Derivatives:
Stability and Reactivity
- tert-Butyl Carbamate Protection: All compounds share the tert-butyl carbamate group, which enhances stability by sterically shielding the carbamate linkage from enzymatic or hydrolytic degradation.
- Sulfonamide Stability: The sulfamoyl group in the target compound is generally stable under physiological conditions, unlike the ester group in , which may hydrolyze in vivo.
Biological Activity
Tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.3 g/mol. The compound features a thiazole ring and a sulfamoyl group, which are critical for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, while the sulfamoyl group enhances reactivity and potential interactions with biological targets .
Antibacterial Properties
This compound exhibits notable antibacterial activity. Research indicates that compounds containing thiazole and sulfamoyl groups can inhibit specific enzymes involved in bacterial metabolism, making them potential candidates for treating infections caused by resistant bacterial strains. For instance, studies have shown that similar compounds demonstrated significant activity against various bacteria such as E. coli, M. luteus, and B. cereus when evaluated using microdilution broth susceptibility assays .
| Bacterial Strain | Inhibition Activity |
|---|---|
| E. coli | High |
| M. luteus | Moderate |
| B. cereus | High |
| P. aeruginosa | Low |
| S. fecalis | Moderate |
The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on target proteins, enhancing binding affinity to enzymes or receptors. This property is crucial for effective inhibition or modulation of enzyme activities, contributing to its therapeutic potential against bacterial infections .
Synthesis
The synthesis of this compound generally involves multi-step reactions that require careful control of temperature and pH to optimize yields and purity. The synthesis typically includes:
- Formation of the Thiazole Ring : Using appropriate precursors.
- Introduction of the Sulfamoyl Group : Via nucleophilic substitution reactions.
- Carbamate Formation : By reacting with tert-butyl isocyanate.
Each step must be meticulously executed to ensure the desired product's structural integrity and biological activity .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antibacterial Activity Evaluation : A study synthesized various derivatives similar to this compound and evaluated their antibacterial properties against multiple strains, confirming their effectiveness and low toxicity levels compared to control agents .
- Anti-inflammatory Studies : Related carbamate derivatives were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model, revealing significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. What green chemistry alternatives exist for its synthesis?
- Methodological Answer : Replace DCM with ethyl acetate or cyclopentyl methyl ether (CPME). Catalytic methods using enzymes (e.g., lipases) or recyclable catalysts (e.g., Amberlyst-15) reduce waste .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
Q. Conflicting biological activity in similar analogs: What factors explain this?
- Methodological Answer : Minor structural changes (e.g., substitution at thiazole C4 vs. C5) alter steric hindrance or hydrogen-bonding networks. Use SC-XRD and MD simulations to map binding pocket interactions .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
